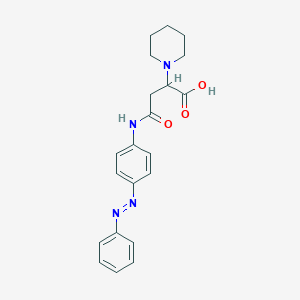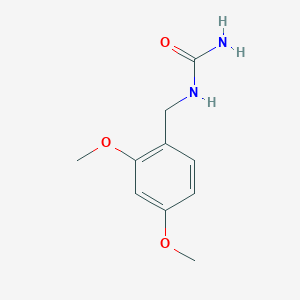
2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide, also known as PHPS1, is a small molecule inhibitor that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying various cellular processes. In
Mechanism Of Action
2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide binds to the catalytic subunit of PP1, preventing it from interacting with its regulatory subunits and inhibiting its activity. This leads to an accumulation of phosphorylated proteins, which can be used to study the downstream effects of PP1 inhibition.
Biochemical and Physiological Effects:
2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide has been shown to have a variety of biochemical and physiological effects. In addition to inhibiting PP1 activity, it has been shown to induce cell cycle arrest, inhibit DNA repair, and promote apoptosis in cancer cells. These effects make 2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide a valuable tool for studying various cellular processes and for developing new cancer therapies.
Advantages And Limitations For Lab Experiments
One advantage of using 2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide in lab experiments is its specificity for PP1 inhibition. This allows researchers to study the specific effects of PP1 inhibition without affecting other cellular processes. However, 2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide also has limitations, such as its potential toxicity and its limited solubility in aqueous solutions. These limitations must be taken into account when designing experiments using 2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide.
Future Directions
There are several future directions for research on 2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide. One area of interest is the development of more potent and selective PP1 inhibitors. Another area of interest is the use of 2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide in combination with other cancer therapies to enhance their efficacy. Additionally, the role of PP1 in various cellular processes is still not fully understood, and further research is needed to elucidate its functions.
Synthesis Methods
The synthesis of 2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide involves several steps, starting with the reaction of 2,5-dichloropyridine-3-sulfonamide with 3-chloro-4-phthalazin-1-ol in the presence of a base. This intermediate is then reacted with 2,5-dichloropyridine-3-sulfonyl chloride to form the final product, 2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide. The synthesis of 2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide has been optimized to produce high yields of pure compound, making it readily available for scientific research.
Scientific Research Applications
2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the activity of the protein phosphatase 1 (PP1), which plays a critical role in cellular processes such as cell division, DNA repair, and protein synthesis. By inhibiting PP1, 2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide can be used to study the role of this protein in various cellular processes.
properties
IUPAC Name |
2,5-dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N4O3S/c20-12-7-17(18(22)23-10-12)30(27,28)26-13-5-6-16(15(21)8-13)29-19-14-4-2-1-3-11(14)9-24-25-19/h1-10,26H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBXMDIHIXBMRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN=C2OC3=C(C=C(C=C3)NS(=O)(=O)C4=C(N=CC(=C4)Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-N-(3-chloro-4-phthalazin-1-yloxyphenyl)pyridine-3-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-methyl-3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2976935.png)
![N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2976936.png)

![N-(4-bromophenyl)-2-[(5-hydroxy-6-methyl-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2976941.png)



![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-1-phenylmethanesulfonamide](/img/structure/B2976947.png)

